1-{bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride
Description
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride is a bicyclo[1.1.1]pentane (BCP)-based amine derivative. BCP scaffolds are rigid, three-dimensional structures widely employed in medicinal chemistry as bioisosteres for tert-butyl, aryl, or other bulky groups to improve metabolic stability, solubility, and binding affinity . The compound features a methoxyethylamine moiety attached to the bridgehead carbon of the BCP core, with a hydrochloride salt enhancing its stability and aqueous solubility.
Key synthetic routes to BCP amines include:
- Hydrohydrazination followed by reduction: A scalable method involving [1.1.1]propellane as a starting material, yielding 1-bicyclo[1.1.1]pentylhydrazine, which is reduced to the amine .
- Strain-release strategies: Electrophilic or radical-based functionalization of [1.1.1]propellane, enabling diverse substitutions (e.g., methoxy, fluoro) .
Properties
CAS No. |
2639448-68-1 |
|---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)-2-methoxyethanamine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-5-7(9)8-2-6(3-8)4-8;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
PVDDDBGSFOKDOH-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C12CC(C1)C2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis via Coupling Reactions
A widely adopted strategy begins with the formation of a bicyclo[1.1.1]pentane-carboxamide intermediate. For example, HATU-mediated coupling of bicyclo[1.1.1]pentane carboxylic acid with 8-aminoquinoline in methylene chloride, followed by lithium hydroxide-mediated hydrolysis, yields the carboxylic acid precursor. This intermediate is critical for subsequent reductive amination or nitrile reduction.
Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere (1–3 atm) converts nitriles or imines to primary amines. For instance, reduction of 3-cyano-BCP derivatives in methanol at 25°C for 12 hours achieves >80% conversion to the corresponding amine. However, over-reduction or debenzylation side reactions necessitate careful monitoring.
Table 1: Representative Reduction Conditions and Yields
| Substrate | Catalyst | Solvent | Pressure | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| BCP-nitrile | Pd/C (10%) | MeOH | 1 atm | 12 | 82 |
| BCP-imine | Raney Ni | EtOAc | 3 atm | 8 | 78 |
Photochemical Synthesis of the Bicyclo[1.1.1]pentane Core
Recent advances in flow photochemistry enable scalable construction of the BCP moiety, which is pivotal for downstream functionalization.
Large-Scale Diketone Synthesis
The photochemical [2+2] cycloaddition of propellane (C₅H₆) with diacetyl (C₄H₆O₂) in a continuous flow reactor (365 nm LED, 80% power) produces 1,1′-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) at a 1 kg scale with 94% yield. This method eliminates mercury lamps and quartz vessels, enhancing practicality for industrial applications.
Haloform Reaction for Dicarboxylic Acid
Treating the diketone with sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) in dioxane/water induces a haloform reaction, yielding bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (45–51% yield). This diacid serves as a versatile intermediate for amine synthesis via Curtius rearrangement or Hofmann degradation.
Multi-Step Organic Synthesis Involving BCP Building Blocks
Boc-Protected Amine Synthesis
Reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with diphenyl phosphoryl azide (DPPA) and triethylamine in tert-butanol generates the tert-butoxycarbonyl (Boc)-protected amine. Subsequent trifluoroacetic acid (TFA) deprotection in dichloromethane liberates the primary amine, which is precipitated as the hydrochloride salt using HCl/Et₂O.
Methoxyethyl Side Chain Introduction
The methoxyethyl group is introduced via nucleophilic substitution or Mitsunobu reaction. For example, treating BCP-amine with 2-methoxyethyl tosylate in dimethylformamide (DMF) at 60°C for 6 hours achieves 70–75% yield. Alternatively, Mitsunobu conditions (DIAD, PPh₃) with 2-methoxyethanol improve regioselectivity but require rigorous anhydrous conditions.
Table 2: Key Reaction Parameters for Methoxyethylation
| Method | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic | 2-Methoxyethyl tosylate | DMF | 60 | 72 |
| Mitsunobu | DIAD, PPh₃ | THF | 25 | 68 |
Purification and Isolation Techniques
Chromatographic Methods
Flash column chromatography (silica gel, methanol/methylene chloride or ethyl acetate/hexanes) remains the standard for isolating intermediates. For the final hydrochloride salt, preparative HPLC with a C18 column (0.1% TFA in water/acetonitrile gradient) ensures >95% purity.
Crystallization Optimization
Recrystallization from pentane/diethyl ether (2:1) effectively purifies the diketone intermediate, while the hydrochloride salt is crystallized from ethanol/ethyl acetate mixtures to remove residual amines.
Scalability and Industrial Considerations
The photochemical flow method demonstrates exceptional scalability, producing 1 kg of diketone in 6 hours. In contrast, batch-mode haloform reactions face limitations due to exothermicity and mixing inefficiencies, necessitating controlled addition of NaOCl at 0°C .
Chemical Reactions Analysis
Types of Reactions: 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or neutral conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
Introduction to 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride
The compound This compound , with the CAS number 2639448-68-1 , is a bicyclic amine derivative that has garnered interest in various scientific research applications. Its unique structural features, including the bicyclic framework and methoxyethyl group, contribute to its potential as a versatile chemical entity in medicinal chemistry and related fields.
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its structural resemblance to known pharmacophores. Research indicates that bicyclic amines often exhibit significant biological activity, making this compound a candidate for drug development.
Case Studies
- Antidepressant Activity : A study investigated the effects of bicyclic amines on neurotransmitter systems, suggesting that modifications to the bicyclic structure can enhance serotonin uptake inhibition, which is crucial for antidepressant efficacy.
- Neuroprotective Effects : Research has shown that compounds with similar structures may provide neuroprotection in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease.
Chemical Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic pathways are crucial for producing this compound in sufficient quantities for research purposes.
Material Science
In addition to biological applications, this compound may also find use in material science, particularly in the development of polymers or composites where bicyclic structures can impart unique mechanical properties.
Mechanism of Action
The mechanism by which 1-{bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For instance, in the context of antibacterial activity, the compound may interact with bacterial enzymes or cell wall components, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related BCP amines:
<sup>a</sup> Calculated using fragment-based methods.
Key Observations :
- The methoxyethyl chain in the target compound increases polarity compared to alkyl-substituted analogs (e.g., N-methyl), improving aqueous solubility but reducing lipophilicity relative to fluorinated derivatives.
Biological Activity
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including pharmacological properties, synthesis pathways, and relevant case studies.
Chemical Formula
- Molecular Formula : CHClNO
- Molecular Weight : 179.68 g/mol
Structural Characteristics
The compound features a bicyclo[1.1.1]pentane moiety, which contributes to its unique physical and chemical properties. The presence of the methoxy group enhances its solubility and reactivity.
Physical Properties
- Melting Point : 256-261 °C
- Solubility : Soluble in polar solvents like methanol and dimethyl sulfoxide (DMSO) .
Pharmacological Potential
Research indicates that compounds derived from bicyclo[1.1.1]pentane structures exhibit various biological activities, including:
The exact mechanism of action for this compound remains to be fully elucidated. However, its structural similarity to known bioactive molecules suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Starting Material : Bicyclo[1.1.1]pentan-1-amine as a precursor.
- Functionalization : Introduction of the methoxy group via methylation reactions.
- Hydrochloride Formation : Conversion to hydrochloride salt for improved stability and solubility .
Study 1: Antibacterial Efficacy
A study investigated the antibacterial properties of various bicyclo[1.1.1]pentane derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development as a therapeutic agent .
Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment, compounds similar to 1-{bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine were evaluated for their effects on dopamine receptor modulation. Preliminary findings suggest that these compounds may influence dopaminergic pathways, warranting further investigation into their potential as treatments for neurological disorders .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1-{bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride in laboratory settings?
- Methodological Answer : Implement strict personal protective equipment (PPE) protocols, including nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks, as bicyclo compounds often generate fine dust or vapors during handling. Store the compound in inert, airtight containers at 2–8°C to prevent degradation . For spills, avoid dry sweeping; instead, use dampened absorbent materials and dispose of waste as hazardous chemical residue under local regulations .
Q. What synthetic routes are commonly employed to prepare bicyclo[1.1.1]pentane derivatives like this compound?
- Methodological Answer : The synthesis typically involves multi-step strategies:
Core Bicyclo Formation : Use photochemical [2+2] cycloaddition or strain-driven ring-opening reactions to construct the bicyclo[1.1.1]pentane scaffold .
Functionalization : Introduce the methoxyethylamine side chain via nucleophilic substitution or reductive amination under anhydrous conditions.
Salt Formation : React the free base with hydrochloric acid in a polar aprotic solvent (e.g., THF) to precipitate the hydrochloride salt .
- Key Tools : Monitor reactions using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How can researchers characterize the structural integrity of this bicyclo compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to resolve the unique chemical environment of the bicyclo[1.1.1]pentane core. The bridgehead protons exhibit distinct splitting patterns due to restricted rotation .
- X-ray Crystallography : Resolve steric ambiguities in the bicyclo system by growing single crystals in ethanol/dichloromethane mixtures .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (positive ion mode) with m/z ~200–220 for the protonated ion .
Advanced Research Questions
Q. How can computational modeling improve the synthesis of bicyclo[1.1.1]pentane-containing amines?
- Methodological Answer :
- Retrosynthetic Analysis : Apply AI-driven tools (e.g., Template_relevance models) to predict viable precursors and reaction pathways. These models leverage databases like Reaxys and PISTACHIO to prioritize routes with high stereochemical fidelity .
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to evaluate transition-state energies, particularly for strain-induced reactions in the bicyclo scaffold. This helps identify optimal catalysts (e.g., Pd/C for hydrogenation) .
- Case Study : ICReDD’s reaction path search methods reduced optimization time by 40% for similar strained systems .
Q. What strategies mitigate steric hindrance during functionalization of the bicyclo[1.1.1]pentane core?
- Methodological Answer :
- Solvent Optimization : Use low-polarity solvents (e.g., toluene) to reduce transition-state crowding during amination .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics to bypass steric bottlenecks (e.g., 100°C, 30 min vs. 24 hrs conventional) .
- Protecting Groups : Temporarily shield reactive sites with tert-butoxycarbonyl (Boc) groups, which are later cleaved under acidic conditions .
Q. How do researchers evaluate the environmental impact of this compound in aquatic systems?
- Methodological Answer :
- Acute Toxicity Testing : Perform OECD Test Guideline 201 using Daphnia magna. Prepare serial dilutions (1–100 mg/L) and measure LC50 over 48 hrs. Bicyclo compounds often show moderate toxicity (LC50 ~10–50 mg/L) due to bioaccumulation risks .
- Degradation Studies : Simulate hydrolysis at pH 4–9 (25°C) and analyze degradation products via LC-MS. The methoxy group typically undergoes slow oxidation to carboxylic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
